molecular formula C22H21BrO5 B11248970 tert-butyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

tert-butyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B11248970
M. Wt: 445.3 g/mol
InChI Key: LSOLFOWFGCQKAN-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a bromophenyl group and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the chromen ring system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to its specific substitution pattern on the chromen ring and the presence of both bromophenyl and tert-butyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21BrO5

Molecular Weight

445.3 g/mol

IUPAC Name

tert-butyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

InChI

InChI=1S/C22H21BrO5/c1-13-17-11-16(26-12-19(24)28-22(2,3)4)9-10-18(17)27-21(25)20(13)14-5-7-15(23)8-6-14/h5-11H,12H2,1-4H3

InChI Key

LSOLFOWFGCQKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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